5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile
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Overview
Description
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps :
Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Attachment of the Pyridin-2-ylmethylamino Group: This step involves the reaction of the quinazoline intermediate with pyridin-2-ylmethylamine under basic conditions.
Formation of the Pyrimidine Ring:
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of potassium channel function, making it a candidate for the treatment of arrhythmias and other cardiovascular disorders.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile involves its interaction with potassium channels. The compound acts as an inhibitor of the ultrarapid delayed rectifier potassium current (IKur), which plays a crucial role in cardiac repolarization . By inhibiting this current, the compound can modulate action potentials in the atria, making it a potential therapeutic agent for the treatment of atrial fibrillation and other arrhythmias .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine: A close analogue with similar potassium channel inhibitory properties.
Phosphoramidic Acid Prodrugs: These prodrugs are designed to improve the solubility and pharmacokinetic profile of the parent compound.
Uniqueness
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile stands out due to its unique combination of a quinazoline core, phenyl group, and pyrimidine ring, which confer distinct chemical and biological properties. Its ability to selectively inhibit potassium channels with minimal off-target effects makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C25H17N7 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C25H17N7/c26-13-22-28-14-18(15-29-22)24-31-21-11-6-10-20(17-7-2-1-3-8-17)23(21)25(32-24)30-16-19-9-4-5-12-27-19/h1-12,14-15H,16H2,(H,30,31,32) |
InChI Key |
HEDAUIXNFZMILW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CN=C(N=C5)C#N |
Origin of Product |
United States |
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